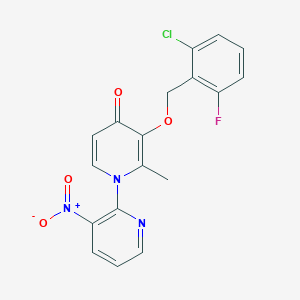

3-((2-氯-6-氟苄基)氧基)-2-甲基-1-(3-硝基-2-吡啶基)-4(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

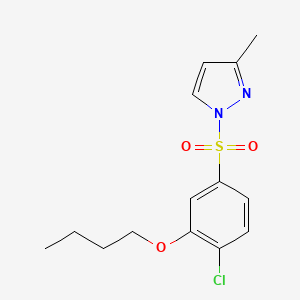

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.

BenchChem offers high-quality 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is crucial for the synthesis of various organic molecules and can be applied to the creation of complex structures like indolizidine 209B, which has potential biological activity .

Anti-Tubercular Agents

Another significant application is in the design and synthesis of anti-tubercular agents . Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis H37Ra, showing promise as potent anti-tubercular compounds . This research is vital for developing new treatments for tuberculosis, especially in the face of rising drug resistance.

Suzuki Cross-Coupling Reaction

The compound is also a reactant in the Suzuki cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals, polymers, and advanced materials.

Inhibitors of Checkpoint Kinase Wee1

It serves as a precursor for the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a critical enzyme that regulates the cell cycle, and its inhibitors are being researched for potential use in cancer therapy.

GABAA Receptor Modulators

This compound is involved in the preparation of functionally selective allosteric modulators of GABAA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Synthesis of Bioactive Heterocycles

The compound is used in the synthesis of bioactive heterocycles, which are structures present in many drugs . These heterocycles can be tailored to interact with various biological targets, leading to potential new treatments for a range of diseases.

Pharmaceutical Compositions

It is also mentioned in pharmaceutical compositions for its potential use in combination with other compounds and pharmaceutically acceptable excipients . This highlights its versatility and potential as a component in drug formulations.

Construction of Bioactive Molecules

Lastly, the compound is utilized in the construction of bioactive molecules, such as in the base-catalyzed reaction to create 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile . This molecule is a dipolarophile used in the construction of bioactive heterocycles, which are essential components of many pharmaceutical agents.

属性

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-(3-nitropyridin-2-yl)pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O4/c1-11-17(27-10-12-13(19)4-2-5-14(12)20)16(24)7-9-22(11)18-15(23(25)26)6-3-8-21-18/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPOJADJSIYXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C2=C(C=CC=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)

![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)

![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)

![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)

![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)

![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)